molecular formula C12H7FN4O2S B4899358 6-fluoro-4-hydroxy-N-1,3,4-thiadiazol-2-yl-3-quinolinecarboxamide

6-fluoro-4-hydroxy-N-1,3,4-thiadiazol-2-yl-3-quinolinecarboxamide

Cat. No. B4899358
M. Wt: 290.28 g/mol
InChI Key: UGBKLCJRBJDQSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves cyclization reactions, where specific substituents like fluoro, hydroxy, and thiadiazolyl groups are introduced to the quinoline core. For instance, similar compounds have been synthesized through methods such as thermal cyclocondensation followed by acid-catalysed hydrolysis (Al‐Qawasmeh et al., 2009). This process typically yields the desired compound in good yield and demonstrates the structural versatility and reactivity of quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using various spectroscopic techniques, including IR, MS, 1H- and 13C NMR, and sometimes X-ray crystallography. For example, the X-ray crystal structure of a closely related compound provided detailed insights into its molecular geometry, confirming the presence of fluoro, hydroxy, and thiadiazolyl functional groups and their positions on the quinoline core (Al‐Qawasmeh et al., 2009).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, reflecting their rich chemical properties. They can undergo cyclocondensation, Mannich reaction, and condensation reactions, leading to the formation of novel quinoline-based compounds with potential antifungal activities (Yuan et al., 2011). These reactions are fundamental for modifying the quinoline scaffold and introducing new pharmacophoric elements.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Although specific details on the compound are scarce, related quinoline compounds exhibit distinct physical properties based on their substitution patterns, influencing their solubility and thermal stability.

Chemical Properties Analysis

Quinoline derivatives exhibit a wide range of chemical properties, including antibacterial and antifungal activities. The presence of fluorine and the thiadiazolyl group significantly affects their reactivity and biological activity. For instance, the introduction of fluorine atoms has been shown to enhance the antibacterial and antifungal efficacy of quinoline compounds (Yuan et al., 2011). These chemical properties are pivotal in the development of quinoline derivatives as potential therapeutic agents.

Future Directions

The future directions for research on this compound and its derivatives could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives , there could be potential for the development of new drugs based on this compound.

Mechanism of Action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . They are utilized in various areas of medicine and have shown significant activity as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The presence of a nitrogen group in quinolines contributes to their important biological activities .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their wide range of biological activities . For instance, they can affect the pathways related to inflammation, cancer, hypertension, and microbial infections .

Pharmacokinetics

1,3,4-thiadiazole derivatives, which this compound is a part of, are known to have good pharmacodynamic and pharmacokinetic properties . They are known for their low toxicity and great in vivo stability .

Result of Action

They have shown significant activity as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .

Action Environment

The biological activities of 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the =n-c-s- moiety and strong aromaticity of the ring, which are responsible for providing low toxicity and great in vivo stability .

properties

IUPAC Name

6-fluoro-4-oxo-N-(1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O2S/c13-6-1-2-9-7(3-6)10(18)8(4-14-9)11(19)16-12-17-15-5-20-12/h1-5H,(H,14,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBKLCJRBJDQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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